molecular formula C10H16O2 B14206923 2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- CAS No. 824975-81-7

2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)-

Cat. No.: B14206923
CAS No.: 824975-81-7
M. Wt: 168.23 g/mol
InChI Key: KNDRFKBNQSVJKV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexenone, featuring a hydroxy and methylpropyl group attached to the cyclohexene ring

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . Additionally, its hydroxy group can engage in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

824975-81-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-(1-hydroxy-2-methylpropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h4,6-8,10,12H,3,5H2,1-2H3

InChI Key

KNDRFKBNQSVJKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCC=CC1=O)O

Origin of Product

United States

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